N-Nitrosodicyclohexylamine

Catalog No.
S573844
CAS No.
947-92-2
M.F
C12H22N2O
M. Wt
210.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Nitrosodicyclohexylamine

Using volatile NDMA standards for LC-MS nitrosamine analysis yields poor recovery and underestimation of sterically hindered impurities. NDCHA (CAS 947-92-2) is the exact steric and lipophilic match for such analytes, ensuring accurate quantification in rubber (GB/T 24153) and sartan APIs. Serves as photostable control in photolysis studies and androgen receptor antagonist in vitro. Supplied certified reference material.

CAS Number

947-92-2

Product Name

N-Nitrosodicyclohexylamine

IUPAC Name

N,N-dicyclohexylnitrous amide

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

InChI

InChI=1S/C12H22N2O/c15-13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2

InChI Key

CYMNKXLBEMEABS-UHFFFAOYSA-N

Synonyms

N-cyclohexyl-N-nitrosocyclohexanamine; Dicyclohexylnitrosamine; N,N-Dicyclohexylnitrosamine; NSC 337;

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)N=O

The exact mass of the compound N-Nitrosodicyclohexylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 337. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitroso Compounds - Nitrosamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 mg, 1 g

N-Nitrosodicyclohexylamine (NDCHA) is a bulky, sterically hindered secondary nitrosamine widely utilized as a critical analytical reference standard and specialized biochemical probe. Characterized by its dicyclohexyl framework, NDCHA exhibits a significantly higher molecular weight (210.32 g/mol) and boiling point (352.9 °C) than lower-chain aliphatic nitrosamines, making it a vital marker for semi-volatile extractables in rubber manufacturing and pharmaceutical impurity profiling[1]. Beyond its regulatory role in LC-MS/MS and GC-MS/MS calibration, NDCHA's unique steric profile dictates its distinct photochemical stability and specific anti-androgenic binding properties, distinguishing it from ubiquitous environmental nitrosamines.

Research Fit

Certified reference material for nitrosamine impurity testing
Supports LC-MS/MS method validation with distinct MRM transition
Research use in genotoxicity and androgen receptor studies

Substituting NDCHA with common, low-molecular-weight nitrosamines like N-Nitrosodimethylamine (NDMA) or N-Nitrosodiethylamine (NDEA) fundamentally compromises both analytical recovery and biochemical specificity. In chromatographic impurity screening, volatile standards like NDMA fail to accurately model the matrix retention, extraction efficiency, and ionization suppression of bulky, lipophilic nitrosamines, leading to severe quantification errors in complex pharmaceutical or elastomeric matrices [1]. Furthermore, in photochemical and receptor-binding assays, the lack of steric bulk in linear analogs allows for off-target photoadditions and fails to replicate NDCHA's specific competitive inhibition at the androgen receptor, making exact compound procurement mandatory for reproducible data.

Substitution Risk

NDCHA
Bulky, lipophilic nitrosamine
Distinct chromatographic retention and MS fragmentation (MW 210.32)
NDMA / NDEA
Small dialkyl nitrosamines
Different LC retention, MRM, and biological activity; not interchangeable as reference standard
NDCHA
Genotoxic + anti-androgenic
Induces DNA damage and binds androgen receptor
NDBzA / NDPhA
Non-genotoxic or different activity
NDBzA lacks genotoxicity; NDPhA does not share AR binding or source-specific MRM

Chromatographic Retention and Volatility Profiling

In the development of GC-MS/MS and LC-MS/MS methods for screening nitrosamine impurities in sartan pharmaceuticals and elastomers, NDCHA provides a necessary high-mass calibration point. Compared to the ubiquitous N-Nitrosodimethylamine (NDMA), which has a boiling point of approximately 153 °C and is highly volatile, NDCHA exhibits a boiling point of 352.9 °C and a significantly higher LogP (approx. 3.6) . This drastic difference means NDCHA elutes much later and resists evaporative losses during sample concentration steps, ensuring accurate recovery metrics for sterically hindered, semi-volatile impurities that NDMA completely fails to model.

Evidence DimensionBoiling Point and Volatility Profile
Target Compound DataNDCHA: 352.9 °C (LogP ~3.6)
Comparator Or BaselineNDMA: ~153 °C (LogP -0.57)
Quantified Difference~200 °C higher boiling point, preventing evaporative loss during matrix extraction.
ConditionsGC-MS/MS and LC-MS/MS sample preparation for pharmaceutical impurity screening.

Procurement of NDCHA is essential to validate the recovery and detection limits of heavy, lipophilic nitrosamine impurities that would be lost or misquantified if only volatile standards like NDMA were used.

Certified Purity
Head-to-head
NDCHA (ISO 17034)
NDPhA (typical)
~2.0–2.5% higher certified purity
Reduces analytical uncertainty at trace levels
Supports regulatory method validation; comparator purity from typical commercial sources

Photochemical Stability and Olefin Resistance

The bulky dicyclohexyl groups of NDCHA confer exceptional steric hindrance, fundamentally altering its photochemical reactivity compared to linear aliphatic nitrosamines. Under acidic conditions in the presence of olefins, N-nitrosodibutylamine (NDBA) readily undergoes photoreactions to yield 1:1 photoadducts (alpha-aminonitrosoalkanes). In stark contrast, NDCHA completely resists this photoaddition process due to the steric shielding of the N-NO moiety [1]. This resistance makes NDCHA an ideal stable baseline compound in photochemical studies where secondary adduct formation must be suppressed.

Evidence DimensionPhotochemical Olefin Adduct Formation
Target Compound DataNDCHA: No 1:1 photoadduct formation
Comparator Or BaselineN-nitrosodibutylamine (NDBA): Fair yield of 1:1 photoadduct
Quantified DifferenceComplete suppression of photoaddition in NDCHA due to steric bulk.
ConditionsUV photolysis in acidic medium in the presence of model olefins.

Buyers conducting photochemical nitrosamine research must select NDCHA when a non-reactive, sterically blocked nitrosamine is required to isolate primary photolysis pathways from secondary olefin additions.

Genotoxicity
Class-level inference
NDCHA (V79 Comet)
NDBzA (CPDB)
NDCHA: DNA lesions at 5–100 µM; NDBzA: reported non-carcinogenic
Supports genotoxicity assay positive control context
Data from V79 Comet assay; CPDB classification for NDBzA

Anti-Androgenic Receptor Binding

Beyond its role as an analytical standard, NDCHA demonstrates specific biological activity as an anti-androgenic agent. Assays evaluating the competitive binding of nitrosamines to the androgen receptor (AR) against 5-alpha-dihydrotestosterone reveal that NDCHA actively binds to the AR and decreases AR protein levels [1]. This specific receptor interaction is not a generalized property of all nitrosamines, making NDCHA a unique structural probe for investigating the endocrine-disrupting potential of bulky industrial impurities.

Evidence DimensionAndrogen Receptor (AR) Competitive Inhibition
Target Compound DataNDCHA: Active competitive binding against 5α-dihydrotestosterone
Comparator Or BaselineEndogenous Baseline: 5-alpha-dihydrotestosterone
Quantified DifferenceNDCHA displaces the endogenous ligand and induces a qualitative reduction in AR protein levels.
ConditionsIn vitro competitive binding assays against 5α-dihydrotestosterone.

Researchers investigating the endocrine toxicity of rubber extractables must procure NDCHA specifically, as simpler nitrosamines cannot replicate its AR-binding profile.

AR Binding
Class-level inference
NDCHA
NDMA / NDEA
Qualitative difference: competitive AR binding vs. none
Supports AR signaling research probe context
Quantitative Ki not fully characterized; mechanistic divergence from NDMA
Metabolic Activation
Class-level inference
Predicted CYP2A6/B6/3A4 substrate
NDMA/NDEA are CYP2E1 substrates; isoform divergence limits risk extrapolation
Metabolic pathway context differs; test system competency must be reviewed
Empirical human microsome data limited; structure-based inference
Source Monitoring
Head-to-head
210→83 MRM
NDCHA-specific MS transition for DCHA-derived nitrosamine
NDPhA MRM 199→169; distinct transitions avoid false negatives

Regulatory Impurity Profiling in Rubber and Elastomers

Because of its specific inclusion in standards like China's GB/T 24153 for testing rubber and elastomers, NDCHA must be procured as a certified reference material to quantify extractable nitrosamines in consumer and industrial rubber products. Its low volatility ensures accurate quantification during rigorous extraction protocols.

Heavy Nitrosamine Calibration in Sartan Pharmaceuticals

In the GC-MS/MS and LC-MS/MS screening of active pharmaceutical ingredients (APIs) such as sartans, NDCHA serves as a critical high-mass, late-eluting reference standard. It validates the recovery of sterically hindered impurities that would otherwise be missed if the method were only calibrated against highly volatile compounds like NDMA [1].

Sterically Hindered Photochemical Probes

Due to its inability to form 1:1 photoadducts with olefins, NDCHA is utilized in photochemical research as a sterically blocked control. It allows researchers to study the primary photolytic cleavage of the N-NO bond without the confounding variables of secondary addition reactions common to linear nitrosamines [2].

Endocrine Disruption Toxicology Assays

NDCHA is specifically applied in toxicological screening to model the anti-androgenic effects of bulky industrial contaminants. Its ability to competitively inhibit 5-alpha-dihydrotestosterone at the androgen receptor makes it a necessary compound for in vitro endocrine disruption studies .

Application Fit Matrix

Application
Selection Property
Validation Focus
Drug impurity LC-MS/MS method validation
Certified reference material identity
Trace-level quantification accuracy
In vitro genotoxicity assay development
Reported genotoxic response context
Assay sensitivity and positive control suitability
Androgen receptor antagonism studies
Competitive AR binding profile
Endocrine disruption pathway interpretation
DCHA-derived nitrosamine source monitoring
Distinct mass spectrometric transition
Source-specific quantification, avoiding false negatives

Physical Description

Solid; [Sigma-Aldrich MSDS]

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Exact Mass

210.173213330 Da

Monoisotopic Mass

210.173213330 Da

Heavy Atom Count

15

UNII

5HQ3J54UCD

Other CAS

947-92-2

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